Ethyl 3-(benzyloxy)-5-methoxybenzoate
Description
Ethyl 3-(benzyloxy)-5-methoxybenzoate (C₁₇H₁₈O₄, MW 298.32) is an aromatic ester featuring a benzyloxy group at position 3 and a methoxy group at position 5 of the benzoate backbone. This compound is synthesized via a multi-step process involving hydrolysis, chlorination, and coupling reactions. For example, mthis compound undergoes saponification with NaOH in ethanol/water, followed by thionyl chloride treatment to form an acyl chloride intermediate, which is subsequently coupled with other reagents in tetrahydrofuran (THF) .
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 3-methoxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O4/c1-3-20-17(18)14-9-15(19-2)11-16(10-14)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
CYNNCPCHWXNANB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural and physicochemical differences between Ethyl 3-(benzyloxy)-5-methoxybenzoate and selected analogs.
Key Observations :
- Substituent Effects: The benzyloxy group in this compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy).
- Ester Group Influence : Ethyl esters generally exhibit higher hydrophobicity and slower hydrolysis rates compared to methyl esters due to longer alkyl chains .
Key Observations :
- Base-Mediated Reactions: The use of NaOH in ethanol/water () and K₂CO₃ in DMF () highlights the preference for basic conditions in nucleophilic substitution reactions for benzyloxy group installation.
- Solvent Effects : Polar aprotic solvents like DMF facilitate high-yield coupling reactions for nitro-substituted analogs , while THF is employed for ethyl ester formation .
Reactivity and Functional Group Compatibility
- Hydrolysis Sensitivity : this compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, similar to Ethyl 2-methoxybenzoate .
- Acid vs. Ester Derivatives : 3-Ethoxy-5-methoxybenzoic acid (), a carboxylic acid analog, exhibits distinct reactivity, such as participation in salt formation or condensation reactions, unlike its ester counterparts .
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